molecular formula C11H15BClNO3 B11862247 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Cat. No.: B11862247
M. Wt: 255.51 g/mol
InChI Key: ZLDYGLVRTCDNEQ-UHFFFAOYSA-N
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Description

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a chloro group, a pyridin-3-ol moiety, and a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol typically involves the borylation of a suitable pyridine derivative. One common method is the reaction of 2-chloro-5-bromopyridin-3-ol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The boronic acid moiety participates in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl compounds.

    Oxidation and Reduction: The pyridin-3-ol moiety can undergo oxidation to form pyridine-3-one derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Pyridine-3-one Derivatives: Formed through oxidation of the pyridin-3-ol moiety.

Scientific Research Applications

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol involves its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in coupling reactions and in the design of boron-containing drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is unique due to its combination of a chloro group, a pyridin-3-ol moiety, and a dioxaborolane ring. This structure imparts distinct reactivity and versatility, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C11H15BClNO3

Molecular Weight

255.51 g/mol

IUPAC Name

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

InChI

InChI=1S/C11H15BClNO3/c1-10(2)11(3,4)17-12(16-10)7-5-8(15)9(13)14-6-7/h5-6,15H,1-4H3

InChI Key

ZLDYGLVRTCDNEQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)O

Origin of Product

United States

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